Tert-butyl 2,3-dihydroxypropanoate
Overview
Description
Tert-butyl 2,3-dihydroxypropanoate is an organic compound with the molecular formula C7H14O4. It is a tert-butyl ester derivative of 2,3-dihydroxypropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2,3-dihydroxypropanoate can be synthesized through the esterification of 2,3-dihydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These methods offer improved efficiency, scalability, and sustainability compared to traditional batch processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, bismuth (III) oxide, and catalytic amounts of tetrabutylammonium iodide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted esters and ethers.
Scientific Research Applications
Tert-butyl 2,3-dihydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of metabolic pathways and enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dihydroxypropanoate involves its participation in esterification, oxidation, and reduction reactions. The molecular targets and pathways include:
Esterification: The hydroxyl groups of 2,3-dihydroxypropanoic acid react with tert-butyl alcohol in the presence of an acid catalyst to form the ester.
Reduction: Reduction reactions convert the ester to alcohols via the action of reducing agents like lithium aluminum hydride.
Comparison with Similar Compounds
Tert-butyl 2,3-dihydroxypropanoate can be compared with other similar compounds such as:
Tert-butyl 2-hydroxypropanoate: This compound has one less hydroxyl group and different reactivity.
Tert-butyl 3-hydroxypropanoate: Similar structure but with the hydroxyl group positioned differently.
Tert-butyl 2,3-dihydroxybutanoate: A similar ester with an additional carbon in the backbone.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2,3-dihydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2,3)11-6(10)5(9)4-8/h5,8-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFVEOKOSRWLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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